Cas no 27126-20-1 ((3-azidopropyl)benzene)

(3-azidopropyl)benzene 化学的及び物理的性質
名前と識別子
-
- Benzene, (3-azidopropyl)-
- 3-azidopropylbenzene
- (3-azidopropyl)benzene
- (3-azido-propyl) benzene
- DTXSID60395787
- 27126-20-1
- AKOS010630457
- (3-azido-propyl)benzene
- FWMBBQJILJGRRI-UHFFFAOYSA-N
- CHEMBL3236137
- SCHEMBL13526333
- EN300-98668
- F2157-0486
- CBA12620
-
- MDL: MFCD05148774
- インチ: InChI=1S/C9H11N3/c10-12-11-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2
- InChIKey: FWMBBQJILJGRRI-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)CCCN=[N+]=[N-]
計算された属性
- せいみつぶんしりょう: 161.09543
- どういたいしつりょう: 161.095297364g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 4
- 複雑さ: 155
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 14.4Ų
- 疎水性パラメータ計算基準値(XlogP): 3.4
じっけんとくせい
- PSA: 48.76
(3-azidopropyl)benzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-98668-10.0g |
(3-azidopropyl)benzene |
27126-20-1 | 95.0% | 10.0g |
$2884.0 | 2025-02-21 | |
Life Chemicals | F2157-0486-5g |
(3-azidopropyl)benzene |
27126-20-1 | 95%+ | 5g |
$1512.0 | 2023-09-06 | |
Enamine | EN300-98668-0.5g |
(3-azidopropyl)benzene |
27126-20-1 | 95.0% | 0.5g |
$524.0 | 2025-02-21 | |
Life Chemicals | F2157-0486-0.25g |
(3-azidopropyl)benzene |
27126-20-1 | 95%+ | 0.25g |
$454.0 | 2023-09-06 | |
Enamine | EN300-98668-1.0g |
(3-azidopropyl)benzene |
27126-20-1 | 95.0% | 1.0g |
$671.0 | 2025-02-21 | |
Life Chemicals | F2157-0486-0.5g |
(3-azidopropyl)benzene |
27126-20-1 | 95%+ | 0.5g |
$478.0 | 2023-09-06 | |
Life Chemicals | F2157-0486-2.5g |
(3-azidopropyl)benzene |
27126-20-1 | 95%+ | 2.5g |
$1008.0 | 2023-09-06 | |
A2B Chem LLC | AV37807-2.5g |
(3-azidopropyl)benzene |
27126-20-1 | 95% | 2.5g |
$1748.00 | 2024-04-20 | |
Enamine | EN300-98668-10g |
(3-azidopropyl)benzene |
27126-20-1 | 95% | 10g |
$2884.0 | 2023-09-01 | |
1PlusChem | 1P019U5R-50mg |
(3-azidopropyl)benzene |
27126-20-1 | 95% | 50mg |
$294.00 | 2025-03-04 |
(3-azidopropyl)benzene 関連文献
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Valentina Guerra,Chaoying Wan,Volkan Degirmenci,Jeremy Sloan,Dimitris Presvytis,Tony McNally Nanoscale, 2018,10, 19469-19477
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Wonjin Jo,Do Hyun Kim,Jeong Sim Lee,Heon Ju Lee,Myoung-Woon Moon RSC Adv., 2014,4, 31764-31770
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Claudia Piliego,Satria Zulkarnaen Bisri,Maria Antonietta Loi Energy Environ. Sci., 2013,6, 3054-3059
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
-
Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
(3-azidopropyl)benzeneに関する追加情報
Introduction to Benzene, (3-azidopropyl)- (CAS No. 27126-20-1)
Benzene, (3-azidopropyl)-, with the chemical formula C₉H₁₁N₃, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound, identified by its unique CAS number 27126-20-1, has garnered attention due to its versatile applications in synthesizing various bioactive molecules. The presence of an azide functional group at the propyl chain endows it with unique reactivity, making it a valuable intermediate in the development of novel therapeutic agents.
The structural integrity of Benzene, (3-azidopropyl)-, is characterized by a benzene ring linked to a propyl group that is further substituted with an azide moiety. This configuration allows for multiple reaction pathways, enabling chemists to explore diverse synthetic strategies. The benzene ring itself is a cornerstone in medicinal chemistry, serving as a scaffold for numerous pharmacologically active compounds. The azido group, on the other hand, introduces a high degree of reactivity, facilitating nucleophilic substitution reactions that are pivotal in drug development.
In recent years, Benzene, (3-azidopropyl)- has been extensively studied for its potential in the synthesis of small-molecule drugs. One of the most notable applications is its use as a precursor in the preparation of radiolabeled compounds for diagnostic imaging. The azide group can be selectively radiolabeled using isotopes such as nitrogen-13 or fluorine-18, which are commonly employed in positron emission tomography (PET) scans. These radiolabeled derivatives have shown promise in detecting various diseases, including cancer and neurological disorders.
Moreover, the compound has found utility in the development of bioconjugates and drug delivery systems. The azide functionality allows for facile coupling with biomolecules such as peptides and proteins through click chemistry reactions. This approach has been leveraged to create targeted therapeutics that can selectively bind to specific disease markers. For instance, researchers have utilized Benzene, (3-azidopropyl)- to develop antibodies-conjugated drugs that exhibit enhanced efficacy and reduced side effects compared to conventional treatments.
The pharmaceutical industry has also explored the use of Benzene, (3-azidopropyl)- in designing novel antiviral and antibacterial agents. The ability to introduce azido groups into molecular frameworks provides chemists with a powerful tool to modulate the pharmacokinetic properties of drugs. By optimizing the placement and configuration of these functional groups, researchers can improve drug solubility, bioavailability, and metabolic stability. These advancements are crucial in addressing the growing challenge of antimicrobial resistance.
Recent studies have highlighted the role of Benzene, (3-azidopropyl)- in materials science and nanotechnology. The compound's unique chemical properties make it an excellent candidate for synthesizing functional materials with tailored characteristics. For example, it has been used to create polymers and coatings that exhibit enhanced durability and chemical resistance. These materials find applications in various industries, including aerospace and automotive manufacturing.
The environmental impact of Benzene, (3-azidopropyl)- has also been a subject of interest among scientists. While the compound itself is not classified as hazardous, its derivatives can pose environmental risks if not handled properly. Therefore, researchers have focused on developing sustainable synthetic routes that minimize waste generation and reduce ecological footprints. Green chemistry principles have been applied to optimize processes involving this compound, ensuring that its production is both efficient and environmentally friendly.
In conclusion, Benzene, (3-azidopropyl)- (CAS No. 27126-20-1) is a multifaceted compound with significant implications in pharmaceuticals, materials science, and environmental chemistry. Its unique structural features and reactivity make it a valuable building block for developing innovative drugs and advanced materials. As research continues to uncover new applications for this compound, its importance in science and industry is expected to grow even further.
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